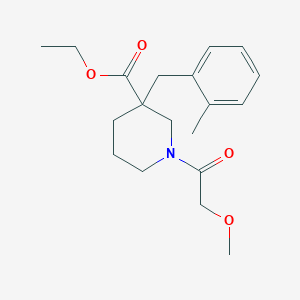![molecular formula C22H17NO2S2 B4933402 3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933402.png)
3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as MNTB, is a thiazolidinone derivative that has been studied for its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for its use.
Mechanism of Action
3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of various enzymes, including protein kinases and phosphatases, which play a crucial role in cell signaling pathways. This inhibition leads to the suppression of cell growth and proliferation, making it a potential anticancer agent. This compound has also been shown to inhibit the replication of certain viruses, such as HIV, by interfering with the viral life cycle.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the suppression of inflammatory responses. These effects are mediated through the inhibition of various enzymes and signaling pathways, as mentioned earlier.
Advantages and Limitations for Lab Experiments
3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its relatively simple synthesis method, its potent biological activity, and its potential for drug development. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the use of 3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one in medicinal chemistry. One potential application is in the development of new anticancer drugs, particularly those that target specific signaling pathways involved in cancer cell growth and proliferation. This compound may also be useful in the development of new antiviral drugs, particularly those that target the replication of HIV and other viruses. Additionally, this compound may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, by suppressing the inflammatory response.
Synthesis Methods
The synthesis of 3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-thioxo-1,3-thiazolidin-4-one with 4-(1-naphthylmethoxy)benzaldehyde in the presence of a base, such as potassium carbonate, and a catalyst, such as ammonium acetate. The reaction is carried out in a solvent, such as ethanol or methanol, at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to have anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development.
Properties
IUPAC Name |
(5E)-3-methyl-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2S2/c1-23-21(24)20(27-22(23)26)13-15-9-11-18(12-10-15)25-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-13H,14H2,1H3/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNERKEJVRXUDLY-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933333.png)


![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B4933362.png)
![6-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4933364.png)
![1-(4-biphenylyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B4933369.png)
![3-(2-fluorophenyl)-5-(4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4933370.png)
![1-[2-(4-ethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B4933377.png)



![2-[2-(4-{2-hydroxy-3-[(3,3,5-trimethylcyclohexyl)oxy]propyl}-1-piperazinyl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4933425.png)
![N-{5-[(diethylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4933429.png)
